This compound can be classified as a pyridine derivative, specifically an aminomethyl-substituted pyridin-2-ol. Its systematic name reflects its chemical structure, and it is often used in research settings for its pharmacological properties. The dihydrobromide form indicates that it is a salt formed with hydrobromic acid, enhancing its solubility and stability in aqueous solutions.
The synthesis of 5-(Aminomethyl)pyridin-2-ol dihydrobromide typically involves the reaction of 2-pyridinol with formaldehyde and ammonia or an amine source, followed by treatment with hydrobromic acid to form the dihydrobromide salt.
The molecular formula of 5-(Aminomethyl)pyridin-2-ol dihydrobromide is . The structure features a pyridine ring with hydroxyl and aminomethyl substituents.
C(C1=CC=CC=N1)N.C(=O)Br.Br
5-(Aminomethyl)pyridin-2-ol dihydrobromide can participate in various chemical reactions, including:
The reactivity of this compound can be attributed to its functional groups:
The mechanism of action for 5-(Aminomethyl)pyridin-2-ol dihydrobromide largely depends on its interaction with biological targets, such as enzymes or receptors.
Research has indicated that compounds with similar structures may exhibit:
5-(Aminomethyl)pyridin-2-ol dihydrobromide has several applications in scientific research:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3